molecular formula C11H15N5O2S B299779 N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B299779
M. Wt: 281.34 g/mol
InChI Key: HFDYNGRDJOMWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C11H15N5O2S and a molecular weight of 281.3341 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with an ethyl group, two methyl groups, and a tetraazolyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tetraazolyl group may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

N-ETHYL-2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:

Properties

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

N-ethyl-2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H15N5O2S/c1-4-13-19(17,18)10-6-5-8(2)11(9(10)3)16-7-12-14-15-16/h5-7,13H,4H2,1-3H3

InChI Key

HFDYNGRDJOMWMU-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C

Canonical SMILES

CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C

Origin of Product

United States

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